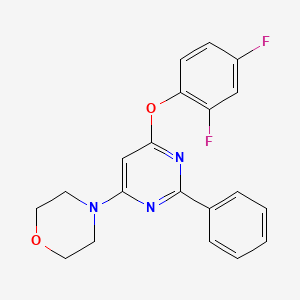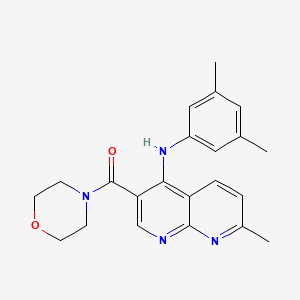
(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound. The presence of the morpholino group suggests that the compound might have some biological activity, as morpholines are often found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring and the attachment of the morpholino group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridine ring system would contribute to the rigidity of the molecule, while the morpholino group could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The amino group might be involved in acid-base reactions, while the carbonyl group in the methanone moiety could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the morpholino group and the carbonyl group would likely make the compound somewhat polar .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Hu Ai-xi (2005) discussed the synthesis of related compounds like 2-arylmorpholine hydrochloride, which are synthesized through reactions involving similar molecular structures. Such syntheses contribute to the understanding of the chemical properties and potential applications of compounds like "(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" (Hu Ai-xi, 2005).
Photophysical and Electroluminescent Properties
- Research by H. Kang et al. (2011) on Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, which share structural similarities, demonstrated their photophysical and electroluminescent properties. This suggests potential applications in organic light-emitting diodes (OLEDs) for related compounds (H. Kang et al., 2011).
Synthesis for Medical Imaging
- A 2017 study by Min Wang et al. focused on the synthesis of a related compound for use as a potential PET imaging agent in Parkinson's disease. This indicates the potential of similar compounds in medical imaging and diagnostics (Min Wang et al., 2017).
Electronic Structure Analysis
- S. A. Halim and M. Ibrahim (2017) conducted studies on the electronic structure, natural bond orbital analysis, and nonlinear optical analysis of heteroannulated chromone derivatives. This research sheds light on the electronic properties of similar compounds, which can be crucial for applications in material science (S. A. Halim & M. Ibrahim, 2017).
Anticonvulsant and Antimicrobial Activities
- J. Leonard et al. (2002) investigated the anticonvulsant and antimicrobial activities of 1,8-naphthyridine derivatives, which may suggest potential therapeutic applications for structurally similar compounds (J. Leonard et al., 2002).
Antioxidant Properties
- Research by H. T. Balaydın et al. (2010) on the antioxidant properties of diphenylmethane derivative bromophenols, including natural products, provides insights into the potential antioxidant applications of structurally related compounds (H. T. Balaydın et al., 2010).
Anti-Tumor Activity
- Zhi-hua Tang and W. Fu (2018) synthesized a compound with potential anti-tumor activity, demonstrating the possibilities for structurally related compounds in cancer research (Zhi-hua Tang & W. Fu, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14-10-15(2)12-17(11-14)25-20-18-5-4-16(3)24-21(18)23-13-19(20)22(27)26-6-8-28-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPZZGFKHRQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)
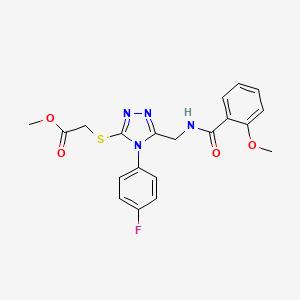
![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)
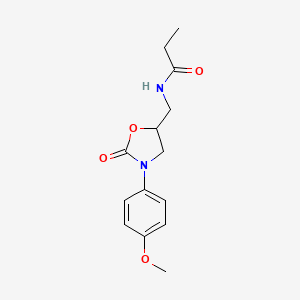
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)

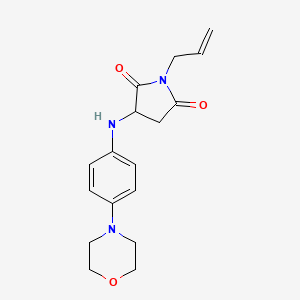
![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)
